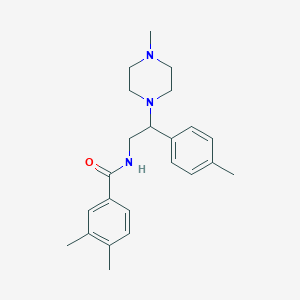

![molecular formula C5H10N2O2 B2935238 methyl N-[(1E)-(dimethylamino)methylidene]carbamate CAS No. 482378-04-1](/img/structure/B2935238.png)

methyl N-[(1E)-(dimethylamino)methylidene]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl N-[(1E)-(dimethylamino)methylidene]carbamate” is an organic compound with the linear formula C5H10N2O2 . It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR .

Synthesis Analysis

The synthesis of carbamates, including “methyl N-[(1E)-(dimethylamino)methylidene]carbamate”, can be achieved through several methods. One common method is the reaction of methanol and urea . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis

The molecular structure of “methyl N-[(1E)-(dimethylamino)methylidene]carbamate” is based on its linear formula C5H10N2O2 . The molecule consists of a carbamate group (N-C(O)-O), a methylidene group (CH2), and a dimethylamino group (N(CH3)2) .Chemical Reactions Analysis

Carbamates, including “methyl N-[(1E)-(dimethylamino)methylidene]carbamate”, can participate in various chemical reactions. For instance, they can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by Khodairy et al. (2016) introduced N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide and its reactions with substituted anilines to yield a series of derivatives. These compounds were then used to produce triazepines, pyrimidines, and azoles, displaying good antifungal activity, highlighting their potential in pharmaceutical research (Khodairy, Ali, & El-wassimy, 2016).

Pharmacological Applications

Jensen et al. (2004) synthesized carbamoylcholine homologs to study their pharmacology at nicotinic acetylcholine receptors. These compounds showed selectivity for nicotinic over muscarinic receptors, providing insights into the design of selective agonists for neurological research (Jensen et al., 2004).

Chemical Modification of Materials

Sirviö and Heiskanen (2017) utilized a reactive deep eutectic solvent for the modification of wood cellulose fibers to synthesize cellulose methyl carbamate. This process, demonstrating a sustainable method for obtaining novel cellulose materials, has potential applications in various industrial sectors (Sirviö & Heiskanen, 2017).

Catalysis and Organic Reactions

Dhakshinamoorthy et al. (2010) investigated metal organic frameworks as catalysts for the selective N-methylation of aromatic primary amines with dimethyl carbonate. Their research showed that these catalysts are effective in promoting the polymethylation of aromatic amines, offering a green alternative to traditional methods (Dhakshinamoorthy, Álvaro, & García, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (NE)-N-(dimethylaminomethylidene)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7(2)4-6-5(8)9-3/h4H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEYRRTZNCAQEM-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)

![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)

![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)